3-(3-Chlorophenyl)-4-fluorobenzoic acid
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Overview
Description
Compounds like “3-(3-Chlorophenyl)-4-fluorobenzoic acid” belong to a class of organic compounds known as aromatic compounds. They contain a benzene ring, which is a ring of six carbon atoms joined in a planar cycle with alternating single and double bonds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Suzuki-Miyaura reactions, cross-coupling reactions, and others .Molecular Structure Analysis
The molecular structure of similar compounds often includes a benzene ring substituted with various functional groups .Chemical Reactions Analysis
These compounds can participate in a variety of chemical reactions, including those involving radical-chain oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on their specific structure .Scientific Research Applications
Herbicidal Activity
3-Chloro-4-fluorobenzoylthiourea, synthesized from 3-(3-Chlorophenyl)-4-fluorobenzoic acid, has shown good herbicidal activity. This compound was characterized using various analytical techniques and demonstrated effectiveness in preliminary biological tests as a herbicide (Liu Chang-chun, 2006).
Organic Solar Cells
In the field of organic solar cells, halobenzoics, including derivatives of 4-fluorobenzoic acid, have been used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), significantly improving its conductivity. This modification has led to the development of high-efficiency, indium tin oxide (ITO)-free organic solar cell devices (L. Tan et al., 2016).
Antimycobacterial Activity
Derivatives of 4-fluorobenzoic acid, specifically substitututed methylene/ethylene 4-fluorophenylhydrazide compounds, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among these, a specific compound showed high inhibitory activity, indicating potential applications in antituberculosis treatments (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
Crystal Structure Analysis
3-Fluorobenzoylaminophenyl 3-fluorobenzoate, a derivative of 3-fluorobenzoic acid, displays interesting solvatomorphism due to a delicate balance of strong and weak intermolecular forces. This compound crystallizes in dimorphic forms, providing insights into the role of organic fluorine in molecular interactions (Deepak Chopra and T. Row, 2006).
Antibacterial Agents
Compounds synthesized using fluorine-containing groups, such as 4-fluoro-3-(Phenoxy)phenyl, have been screened for their antibacterial activities. These compounds demonstrate promising activity, highlighting the utility of fluorine-containing benzene derivatives in developing new antibacterial agents (B. S. Holla et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3-chlorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-3-1-2-8(6-10)11-7-9(13(16)17)4-5-12(11)15/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZUPISCYQCHEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680874 |
Source
|
Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-93-5 |
Source
|
Record name | 3'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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